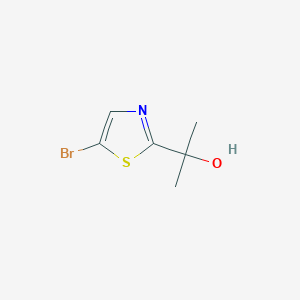

2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(5-bromo-1,3-thiazol-2-yl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrNOS/c1-6(2,9)5-8-3-4(7)10-5/h3,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTHVMHSSQOPBCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC=C(S1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40627710 | |

| Record name | 2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879488-37-6 | |

| Record name | 2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole derivatives are a cornerstone in medicinal chemistry and materials science, owing to their diverse biological activities and unique electronic properties. The thiazole ring is a key structural motif in numerous pharmaceuticals, including antimicrobial, anti-inflammatory, and anticancer agents. The introduction of various substituents onto the thiazole scaffold allows for the fine-tuning of its physicochemical and biological properties. This guide provides a comprehensive overview of the synthesis and characterization of a specific thiazole derivative, 2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol, a valuable building block for further chemical exploration.

The presence of a bromine atom at the 5-position of the thiazole ring offers a reactive handle for subsequent cross-coupling reactions, enabling the introduction of a wide array of functional groups. The tertiary alcohol moiety at the 2-position, a propan-2-ol group, can influence the molecule's solubility and potential for hydrogen bonding interactions with biological targets. This technical guide will detail a robust synthetic protocol for the preparation of this compound, outline its comprehensive characterization using modern analytical techniques, and discuss its potential applications in drug discovery and materials science.

Synthesis Protocol

The synthesis of this compound is achieved through a selective lithium-halogen exchange at the 2-position of 2,5-dibromothiazole, followed by quenching with an appropriate electrophile, in this case, acetone. This method is highly effective for the regioselective functionalization of polyhalogenated heterocycles.

Causality Behind Experimental Choices

The choice of n-butyllithium as the organolithium reagent is critical. It is a strong, non-nucleophilic base that selectively performs a lithium-halogen exchange at the more acidic C-2 position of the thiazole ring over the C-5 position. The reaction is conducted at a very low temperature (-78 °C) to prevent side reactions, such as deprotonation at other positions or decomposition of the organolithium intermediate. Anhydrous conditions are paramount, as organolithium reagents react violently with water. Tetrahydrofuran (THF) is an ideal solvent as it is aprotic and can solvate the lithium cation, stabilizing the organolithium intermediate. The subsequent reaction with acetone, a simple ketone, introduces the desired propan-2-ol functionality.

Experimental Workflow Diagram

An In-depth Technical Guide to the Physicochemical Properties of 2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol

Foreword: Unveiling a Key Heterocyclic Intermediate

In the landscape of modern drug discovery and materials science, heterocyclic compounds form the bedrock of innovation. Among these, thiazole derivatives have garnered significant attention due to their diverse pharmacological activities and versatile chemical properties.[1] This guide provides a comprehensive technical overview of a specific, yet highly promising, building block: 2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol. As an intermediate, its strategic functionalization—a tertiary alcohol on a brominated thiazole scaffold—offers a gateway to a multitude of novel molecular architectures. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a detailed exploration of its synthesis, physicochemical characteristics, and potential applications, thereby empowering its effective utilization in pioneering research endeavors.

Molecular Structure and Identification

The foundational step in understanding any chemical entity is to establish its precise molecular identity. This compound is a substituted heterocyclic compound with the following key identifiers:

| Property | Value | Source |

| CAS Number | 879488-37-6 | [2][3] |

| Molecular Formula | C₆H₈BrNOS | [2] |

| Molecular Weight | 222.10 g/mol | [2] |

| Exact Mass | 220.95100 u | [2] |

| IUPAC Name | This compound |

The structure, depicted below, features a central 1,3-thiazole ring, which is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. This core is substituted at the 2-position with a propan-2-ol group and at the 5-position with a bromine atom. The bromine atom serves as a valuable synthetic handle for further chemical modifications, such as cross-coupling reactions, while the tertiary alcohol provides a site for esterification, etherification, or other derivatizations.

Caption: Synthetic pathway for this compound.

Step-by-Step Experimental Protocol

Materials:

-

2-Acetyl-5-bromothiazole

-

Methylmagnesium bromide (3.0 M solution in diethyl ether)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, and standard glassware for inert atmosphere reactions.

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with 2-acetyl-5-bromothiazole (1.0 eq) dissolved in anhydrous diethyl ether.

-

Grignard Addition: The solution is cooled to 0 °C in an ice bath. Methylmagnesium bromide (1.1 eq) is added dropwise via the dropping funnel over 30 minutes, ensuring the temperature remains below 5 °C. The reaction mixture is then allowed to warm to room temperature and stirred for an additional 2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C.

-

Extraction: The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure to yield the crude product. Purification is achieved by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a pure solid.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Grignard reagents are highly reactive towards atmospheric oxygen and moisture. Therefore, the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the degradation of the reagent and ensure a high yield of the desired product.

-

Anhydrous Conditions: The use of anhydrous solvents and flame-dried glassware is critical to prevent the quenching of the Grignard reagent by water, which would lead to the formation of methane and reduce the overall efficiency of the reaction.

-

Controlled Addition at Low Temperature: The addition of the Grignard reagent at 0 °C helps to control the exothermicity of the reaction and minimize the formation of side products.

-

Aqueous Ammonium Chloride Workup: A saturated solution of ammonium chloride is a mild proton source used to quench the reaction and protonate the intermediate alkoxide to form the final alcohol. It is preferred over stronger acids to avoid potential acid-catalyzed side reactions.

Physicochemical Properties

| Property | Value (Experimental/Predicted) | Method/Source |

| Melting Point | Predicted: 85-95 °C | Computational Prediction |

| Boiling Point | Predicted: 250-280 °C at 760 mmHg | Computational Prediction |

| Solubility | Predicted: Sparingly soluble in water; Soluble in methanol, ethanol, acetone, and DMSO. | Based on structural analogy |

| pKa | Predicted: ~13.5 (hydroxyl proton) | Computational Prediction |

Insights into Physicochemical Behavior:

-

Melting and Boiling Points: The predicted relatively high melting and boiling points are attributed to the presence of the polar hydroxyl group, which can participate in intermolecular hydrogen bonding, and the overall molecular weight.

-

Solubility: The presence of the polar hydroxyl group imparts some water solubility, while the brominated thiazole ring and the hydrocarbon portion of the propanol group contribute to its solubility in organic solvents. This amphiphilic nature can be advantageous in various experimental setups.

-

pKa: The predicted pKa of the hydroxyl proton is typical for a tertiary alcohol, indicating it is a very weak acid. This information is crucial for understanding its reactivity in different pH environments and for designing appropriate reaction conditions.

Spectral Characterization

Spectroscopic analysis is indispensable for the unambiguous structural elucidation and purity assessment of a synthesized compound. The following sections detail the expected spectral data for this compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in CDCl₃ would exhibit the following characteristic signals:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.65 | Singlet | 1H | Thiazole C4-H |

| ~4.5-5.5 | Broad Singlet | 1H | -OH |

| ~1.65 | Singlet | 6H | 2 x -CH₃ |

Interpretation:

-

The singlet at ~7.65 ppm is characteristic of the lone proton on the brominated thiazole ring.

-

The broad singlet for the hydroxyl proton is due to chemical exchange and hydrogen bonding. Its chemical shift can vary with concentration and temperature.

-

The singlet at ~1.65 ppm, integrating to six protons, corresponds to the two equivalent methyl groups of the propan-2-ol moiety.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum in CDCl₃ would show the following signals:

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | Thiazole C2 |

| ~140 | Thiazole C4 |

| ~120 | Thiazole C5-Br |

| ~72 | C(OH) |

| ~30 | 2 x -CH₃ |

Interpretation:

-

The downfield signal at ~175 ppm is characteristic of the C2 carbon of the thiazole ring, which is attached to two heteroatoms.

-

The signals for the other thiazole carbons are in the expected aromatic region.

-

The signal at ~72 ppm corresponds to the carbon atom of the tertiary alcohol.

-

The upfield signal at ~30 ppm represents the two equivalent methyl carbons.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would display the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad, Strong | O-H stretch (hydrogen-bonded) |

| 2980-2930 | Medium | C-H stretch (aliphatic) |

| ~1550 | Medium | C=N stretch (thiazole ring) |

| ~1450 | Medium | C=C stretch (thiazole ring) |

| 1200-1100 | Strong | C-O stretch (tertiary alcohol) |

| ~700 | Medium | C-Br stretch |

Interpretation:

-

The broad and strong absorption in the 3400-3200 cm⁻¹ region is a definitive indicator of the presence of a hydroxyl group involved in hydrogen bonding.

-

The C-H stretching vibrations confirm the presence of the aliphatic propan-2-ol moiety.

-

The absorptions in the 1600-1400 cm⁻¹ region are characteristic of the thiazole ring vibrations.

-

The strong C-O stretching band is indicative of a tertiary alcohol.

-

The C-Br stretching vibration appears in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the electron ionization (EI) mass spectrum would be expected to show:

-

Molecular Ion (M⁺): A pair of peaks at m/z 221 and 223 in an approximate 1:1 ratio, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br). The intensity of the molecular ion peak may be weak due to the facile fragmentation of the tertiary alcohol.

-

Major Fragmentation Pathways:

-

α-Cleavage: Loss of a methyl radical (•CH₃) to form a stable oxonium ion at m/z 206/208. This is often a major fragmentation pathway for tertiary alcohols. [4][5][6] * Loss of Water: Dehydration to form a cation radical at m/z 203/205. [4][6] * Loss of the propan-2-ol side chain: Cleavage of the C-C bond between the thiazole ring and the propan-2-ol group, leading to a fragment corresponding to the 5-bromothiazole cation.

-

Sources

Spectroscopic Characterization of 2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol. The structural elucidation of this molecule is paramount for its application in medicinal chemistry and materials science, where the thiazole moiety is a key pharmacophore.[1][2][3] This document will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the experimental methodologies and the interpretation of the spectral features that define the molecule's unique chemical architecture.

Molecular Structure and Spectroscopic Overview

The chemical structure of this compound, with the CAS number 879488-37-6 and molecular formula C₆H₈BrNOS, forms the basis for the interpretation of its spectroscopic data.[4][5] The molecule incorporates a bromine-substituted thiazole ring attached to a propan-2-ol group. This combination of a heterocyclic aromatic system and a tertiary alcohol functional group gives rise to a distinct set of signals in various spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the constituent atoms.

¹H NMR (Proton NMR)

The ¹H NMR spectrum of this compound is predicted to exhibit three distinct signals corresponding to the different types of protons in the molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.7 | Singlet | 1H | Thiazole C4-H |

| ~ 4.5 - 5.5 | Singlet (broad) | 1H | -OH |

| ~ 1.6 | Singlet | 6H | 2 x -CH₃ |

Causality Behind Experimental Choices and Interpretation:

-

The downfield chemical shift of the thiazole proton (C4-H) is attributed to the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the adjacent sulfur and nitrogen atoms.[6]

-

The broad singlet for the hydroxyl proton is characteristic of alcohols and is due to chemical exchange with trace amounts of water in the solvent. Its chemical shift can vary with concentration and temperature.

-

The two methyl groups are chemically equivalent, resulting in a single, sharp singlet that integrates to six protons.

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 170 | Thiazole C2 |

| ~ 145 | Thiazole C4 |

| ~ 115 | Thiazole C5-Br |

| ~ 70 | C(CH₃)₂OH |

| ~ 25 | -CH₃ |

Expertise in Interpretation:

-

The C2 carbon of the thiazole ring is expected to be the most downfield due to its attachment to two heteroatoms (N and S).

-

The carbon bearing the bromine atom (C5) will be significantly shielded compared to an unsubstituted thiazole.

-

The two methyl carbons are equivalent and will appear as a single peak in the upfield region of the spectrum.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C=N, and C-S bonds.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3200 - 3600 (broad) | O-H stretch | Alcohol |

| 2950 - 3000 | C-H stretch (sp³) | Methyl |

| ~ 3100 | C-H stretch (sp²) | Thiazole |

| 1600 - 1650 | C=N stretch | Thiazole |

| 1400 - 1500 | C=C stretch (aromatic) | Thiazole |

| 600 - 700 | C-S stretch | Thiazole |

Trustworthiness of Protocol:

To obtain a reliable IR spectrum, the sample should be free of water to avoid interference with the broad O-H band of the alcohol. The use of a KBr pellet or a thin film on a salt plate is a standard and validated method for solid and liquid samples, respectively.[8] The presence of the broad O-H band is a key diagnostic feature for the alcohol functionality.[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Predicted Fragmentation Pattern:

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br).

| m/z (mass-to-charge ratio) | Proposed Fragment Ion |

| 221/223 | [C₆H₈BrNOS]⁺ (Molecular Ion) |

| 206/208 | [M - CH₃]⁺ |

| 164/166 | [5-Bromo-1,3-thiazol-2-yl-C=O]⁺ |

| 59 | [C(CH₃)₂OH]⁺ |

Authoritative Grounding in Fragmentation Analysis:

The fragmentation is likely to initiate with the loss of a methyl group to form a stable tertiary carbocation. Alpha-cleavage is a common fragmentation pathway for alcohols.[10][11] The thiazole ring itself is relatively stable, and its fragmentation would occur at higher energies.

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. Standard pulse sequences should be employed.

-

Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to tetramethylsilane (TMS) at 0.00 ppm.

IR Spectroscopy

-

Sample Preparation: For a solid sample, grind a small amount with dry potassium bromide (KBr) and press into a thin pellet. For a liquid, a drop can be placed between two salt (NaCl or KBr) plates.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 50-300).

-

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions.

Visualizations

Molecular Structure

Caption: Predicted fragmentation pathway of this compound in EI-MS.

References

- Computational Study of the Substituent Effects for the Spectroscopic Properties of Thiazolo[5,4-d]thiazole Derivatives. The Journal of Physical Chemistry A.

- Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications.

- Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity.

- Computational Study of the Substituent Effects for the Spectroscopic Properties of Thiazolo[5,4- d]thiazole Deriv

- Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications.

- This compound | 879488-37-6. ChemicalBook.

- This compound. Echemi.

- infrared spectrum of propan-2-ol. Doc Brown's Advanced Organic Chemistry.

- Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. International Journal of Current Microbiology and Applied Sciences.

- This compound. Smolecule.

- 2-(5-Bromo-3-pyridinyl)-5-propan-2-yl-1,3-thiazole. PubChem.

- Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines.

- Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Deriv

- mass spectrum of propan-2-ol fragmentation pattern. Doc Brown's Advanced Organic Chemistry.

- database INFRARED SPECTROSCOPY INDEX. Doc Brown's Advanced Organic Chemistry.

- A Systematic Review On Thiazole Synthesis And Biological Activities. Kuey.

- mass spectrum of propan-1-ol fragmentation pattern. Doc Brown's Advanced Organic Chemistry.

- FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature.

- Synthesis, Characterization, and Biological Activity of New Heterocyclic Compounds Derivatives

- The ¹H & ¹³C NMR spectra of thiazole derivative 10d.

- C-13 nmr spectrum of propan-2-ol analysis of chemical shifts. Doc Brown's Advanced Organic Chemistry.

- 13C NMR of 1-Propanol. Unknown Source.

- 2-Propanol, 1-bromo-. National Institute of Standards and Technology.

- Thiazole. National Institute of Standards and Technology.

Sources

- 1. Buy this compound | 879488-37-6 [smolecule.com]

- 2. Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 4. This compound | 879488-37-6 [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. C-13 nmr spectrum of propan-2-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-propanol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 9. infrared spectrum of propan-2-ol prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. mass spectrum of propan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of 2-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. mass spectrum of propan-1-ol fragmentation pattern of m/z m/e ions for analysis and identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to 2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol (CAS 879488-37-6): Properties and Synthetic Applications

Introduction

2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol, registered under CAS number 879488-37-6, is a pivotal heterocyclic building block in modern medicinal chemistry. While not an active pharmaceutical ingredient (API) itself, its significance lies in its role as a key intermediate in the synthesis of potent therapeutic agents. This technical guide provides an in-depth analysis of the properties, synthesis, and applications of this compound, with a particular focus on its integral role in the production of the BRAF inhibitor, Dabrafenib. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important synthetic intermediate.

Physicochemical Properties

This compound is a solid at room temperature with the molecular formula C₆H₈BrNOS and a molecular weight of 222.11 g/mol .[1] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| CAS Number | 879488-37-6 | [1] |

| Molecular Formula | C₆H₈BrNOS | [1] |

| Molecular Weight | 222.11 g/mol | [1] |

| Physical Form | Solid | [1] |

| Boiling Point (Predicted) | 272.6 ± 20.0 °C | [2] |

| Density (Predicted) | 1.632 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 12.87 ± 0.29 | [2] |

Spectroscopic Characterization

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The proton NMR spectrum is expected to show a singlet for the proton on the thiazole ring (C4-H). The two methyl groups of the propan-2-ol moiety would likely appear as a singlet, and the hydroxyl proton would present as a broad singlet, the chemical shift of which can be concentration-dependent.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The carbon NMR spectrum will display distinct signals for the carbon atoms of the thiazole ring and the propan-2-ol group. The carbon bearing the bromine atom (C5) and the carbon attached to the propan-2-ol group (C2) will have characteristic chemical shifts. The two methyl carbons of the propan-2-ol group are equivalent and will therefore show a single resonance.

IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. Characteristic peaks for the C-Br stretching and the aromatic C-N and C-S stretching vibrations of the thiazole ring are also expected.

MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity, which is indicative of the presence of a bromine atom. Fragmentation patterns would likely involve the loss of a methyl group, a water molecule, or cleavage of the bond between the thiazole ring and the propan-2-ol group.

Synthesis of this compound

The synthesis of this compound is a critical step in the overall synthesis of Dabrafenib. A common and efficient method involves the lithiation of a suitable bromothiazole precursor followed by quenching with acetone.

Experimental Protocol: Synthesis via Lithiation

This protocol is a representative procedure based on established organometallic chemistry principles for the synthesis of tertiary alcohols from halogenated heterocycles.

Materials:

-

2,5-Dibromothiazole

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

Acetone

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 2,5-dibromothiazole and anhydrous THF under a nitrogen atmosphere.

-

Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution via the dropping funnel, maintaining the temperature below -70 °C. The reaction is stirred at this temperature for 1 hour. This step selectively replaces one of the bromine atoms with lithium.

-

Quenching with Acetone: Acetone (1.2 equivalents) is added dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C. The reaction is stirred at -78 °C for an additional 2 hours and then allowed to warm to room temperature overnight.

-

Work-up: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound as a solid.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Organolithium reagents like n-BuLi are extremely reactive towards water and protic solvents. Therefore, all glassware must be flame-dried, and anhydrous solvents must be used to prevent quenching of the reagent and ensure the desired reaction proceeds.

-

Low Temperature (-78 °C): The lithiation reaction is highly exothermic and needs to be performed at low temperatures to control the reaction rate, prevent side reactions such as decomposition of the organolithium reagent, and ensure selective mono-lithiation.

-

Order of Addition: The dropwise addition of n-BuLi to the bromothiazole ensures that the concentration of the highly reactive organolithium reagent remains low, minimizing side reactions. Similarly, the slow addition of acetone to the lithiated intermediate controls the exothermic quenching reaction.

Application in the Synthesis of Dabrafenib

This compound is a crucial precursor in the multi-step synthesis of Dabrafenib, a potent and selective inhibitor of the BRAF kinase, which is used in the treatment of certain types of cancer.[3] The synthesis of Dabrafenib involves the coupling of this bromothiazole intermediate with other key fragments.

Workflow for Dabrafenib Synthesis Utilizing this compound:

The following diagram illustrates the pivotal role of this compound in a representative synthetic route to Dabrafenib.

Caption: Synthetic workflow for Dabrafenib highlighting the role of this compound.

Mechanism of Action in Dabrafenib's Therapeutic Effect

While this compound is a synthetic intermediate, understanding the mechanism of the final product, Dabrafenib, provides context for its importance. Dabrafenib is a selective inhibitor of the BRAF kinase, a key component of the MAPK/ERK signaling pathway.[1] In many cancers, a specific mutation in the BRAF gene (V600E) leads to constitutive activation of this pathway, promoting uncontrolled cell proliferation and survival. Dabrafenib binds to the ATP-binding site of the mutated BRAF kinase, inhibiting its activity and thereby blocking downstream signaling, which ultimately leads to tumor cell growth inhibition and apoptosis.

The following diagram illustrates the MAPK/ERK signaling pathway and the inhibitory action of Dabrafenib.

Caption: The MAPK/ERK signaling pathway and the inhibitory action of Dabrafenib on the mutated BRAF kinase.

Conclusion

This compound (CAS 879488-37-6) is a compound of significant interest to the pharmaceutical and organic synthesis communities. Its value is intrinsically linked to its role as a key building block in the synthesis of Dabrafenib, a life-saving medication for patients with specific cancer mutations. A thorough understanding of its properties, synthesis, and handling is essential for any researcher or professional involved in the development and manufacturing of this important therapeutic agent. The synthetic protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for the scientific community, fostering further innovation in the field of medicinal chemistry.

References

-

Rheault, T. R., et al. (2013). Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. ACS Medicinal Chemistry Letters, 4(3), 358–362. [Link]

- Google Patents. (n.d.). WO2016059548A1 - Processes for the preparation of dabrafenib.

- Google Patents. (n.d.). WO2009137391A2 - Benzene sulfonamide thiazole and oxazole compounds.

-

Sethi, M. K., et al. (2016). Identification and synthesis of impurity formed during Dabrafenib Mesylate preparation. Der Pharma Chemica, 8(7), 101-104. [Link]

-

ResearchGate. (n.d.). Scheme 5. Chemical route to the synthesis of dabrafenib. Retrieved January 4, 2026, from [Link]

- Google Patents. (n.d.). CN103588767A - Preparation method of dabrafenib.

-

King, A. J., et al. (2013). Dabrafenib: Preclinical Characterization, Increased Efficacy When Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions. PLoS ONE, 8(7), e67583. [Link]

Sources

An In-depth Technical Guide to the Biological Activity Screening of Novel Bromothiazole Derivatives

Preamble: The Rationale and Potential of Bromothiazole Scaffolds

The thiazole ring is a cornerstone scaffold in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4][5] The introduction of a bromine atom to the thiazole nucleus—creating bromothiazole derivatives—serves as a strategic modification for medicinal chemists. Bromine, as a halogen, can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and, crucially, its binding affinity to biological targets through halogen bonding. This guide provides a technical framework for the systematic biological evaluation of novel bromothiazole derivatives, designed for researchers and drug development professionals. The methodologies described herein are grounded in established, robust screening principles to ensure the generation of reliable and translatable data.

Part 1: The Strategic Screening Cascade

A successful screening campaign is not a random assortment of assays but a logical, tiered progression. The objective is to efficiently identify promising "hit" compounds from a library of novel derivatives and progressively characterize their biological activity. Our approach is structured as a cascade, moving from broad primary screens to more specific secondary and mechanistic assays.

// Connections Cytotoxicity -> DoseResponse [label="Active Hits", color="#34A853"]; Antimicrobial -> DoseResponse [label="Active Hits", color="#34A853"]; DoseResponse -> Apoptosis [color="#4285F4"]; DoseResponse -> CellCycle [color="#4285F4"]; Apoptosis -> Pathway [color="#EA4335"]; CellCycle -> Pathway [color="#EA4335"]; Pathway -> Target [color="#FBBC05"]; }

Caption: A tiered approach to screening novel bromothiazole derivatives.

Part 2: Primary Screening – Identifying Anticancer and Antimicrobial Potential

The initial tier of screening is designed for high-throughput evaluation to cast a wide net and identify any significant biological activity. We will focus on two of the most prominent therapeutic areas for thiazole derivatives: oncology and infectious diseases.[6][7]

In Vitro Anticancer Activity: Cytotoxicity Screening

The foundational assay to determine anticancer potential is a cytotoxicity screen. The MTT assay is a robust, reliable, and widely adopted colorimetric method for this purpose.[8][9]

Causality Behind Experimental Choices:

-

Principle: The assay's core lies in the enzymatic reduction of the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into purple formazan crystals. This reaction is catalyzed by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria.[9] The quantity of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.

-

Cell Line Selection: It is crucial to screen against a panel of cancer cell lines rather than a single line. This provides a broader understanding of a compound's spectrum of activity. A standard choice is the NCI-60 panel, but a representative selection could include:

-

Controls (Self-Validation): Every plate must include:

-

Vehicle Control (e.g., 0.1% DMSO): To ensure the solvent used to dissolve the compounds has no inherent toxicity.

-

Positive Control (e.g., Doxorubicin): A known cytotoxic drug to validate that the assay is performing correctly and the cells are responsive.

-

Blank Control (Media only): To establish the background absorbance.

-

Caption: Standard workflow for the MTT cytotoxicity assay.

Detailed Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cancer cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of each bromothiazole derivative (e.g., 10 mM in DMSO). Perform serial dilutions in culture medium to create a range of desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Cell Treatment: Carefully remove the medium from the wells and add 100 µL of medium containing the various concentrations of the test compounds, vehicle control, or positive control.

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂. The incubation time should be consistent across experiments.

-

MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.[12] Incubate for an additional 4 hours. During this time, viable cells will convert the MTT to purple formazan crystals.

-

Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.[13]

-

Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value for each active compound.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)

Thiazole derivatives are known to possess significant antimicrobial properties.[7] The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14][15]

Causality Behind Experimental Choices:

-

Principle: This method provides a quantitative result (the MIC value) by challenging bacteria with serial dilutions of the test compound in a liquid growth medium.[16][15][17]

-

Organism Selection: A representative panel should include both Gram-positive and Gram-negative bacteria to assess the spectrum of activity. Standard choices include:

-

Gram-positive: Staphylococcus aureus (e.g., ATCC 29213)

-

Gram-negative: Escherichia coli (e.g., ATCC 25922)

-

-

Controls (Self-Validation):

-

Growth Control: Wells containing only broth and the bacterial inoculum, to confirm the bacteria can grow under the assay conditions.[16]

-

Sterility Control: Wells containing only broth, to check for contamination of the medium.[16]

-

Positive Control: A known antibiotic (e.g., Ampicillin or Norfloxacin) to validate the assay's sensitivity.[7]

-

Detailed Protocol: Broth Microdilution for MIC Determination

-

Compound Preparation: In a sterile 96-well round-bottom plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells. Add 100 µL of the test compound (at 2x the highest desired concentration) to the first column of wells.

-

Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard the final 100 µL from the tenth column. This creates a range of decreasing compound concentrations.[18]

-

Inoculum Preparation: Prepare a bacterial inoculum from a fresh (18-24 hour) culture. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the wells.[17]

-

Inoculation: Inoculate each well (except the sterility control wells) with 5 µL of the standardized bacterial inoculum.[18] The final volume in each well will be approximately 100-105 µL.

-

Incubation: Cover the plate and incubate at 37°C for 16-20 hours under ambient air conditions.[14][15]

-

Result Interpretation: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the well remains clear).[16]

Part 3: Data Interpretation and Advancing "Hits"

The primary screen will generate a significant amount of data. The goal is to identify "hits" that warrant further investigation.

Presenting Quantitative Data

Summarize the IC₅₀ and MIC values in a clear, tabular format for easy comparison. This allows for the initial identification of structure-activity relationships (SAR).

Table 1: Representative Anticancer Activity Data (IC₅₀ in µM)

| Compound ID | Substitution Pattern | MCF-7 (Breast) | HT-29 (Colon) | SaOS-2 (Bone) |

| BromoTh-01 | 2-bromo, 4-phenyl | 15.2 | 22.5 | >100 |

| BromoTh-02 | 2-bromo, 4-(4-Cl-Ph) | 7.8 | 9.1 | 45.3 |

| BromoTh-03 | 2-bromo, 4-(4-F-Ph) | 8.1 | 11.2 | 50.1 |

| Doxorubicin | (Positive Control) | 0.8 | 1.2 | 0.9 |

Table 2: Representative Antimicrobial Activity Data (MIC in µg/mL)

| Compound ID | Substitution Pattern | S. aureus (Gram +) | E. coli (Gram -) |

| BromoTh-01 | 2-bromo, 4-phenyl | 64 | >128 |

| BromoTh-02 | 2-bromo, 4-(4-Cl-Ph) | 16 | 32 |

| BromoTh-03 | 2-bromo, 4-(4-F-Ph) | 8 | 16 |

| Ampicillin | (Positive Control) | 0.5 | 4 |

Secondary Assays & Mechanism of Action (MoA) Elucidation

Compounds that demonstrate potent activity (e.g., IC₅₀ or MIC < 10 µM/µg/mL) should be advanced to secondary assays to understand how they work.

For Anticancer Hits:

-

Apoptosis Induction: Many anticancer agents, including thiazole derivatives, work by inducing programmed cell death (apoptosis).[10][19] This can be confirmed using assays like Annexin V/Propidium Iodide staining followed by flow cytometry.

-

Cell Cycle Analysis: Determine if the compounds cause cell cycle arrest at a specific phase (G1, S, or G2/M). This provides insight into the cellular processes being disrupted.[20]

Potential Signaling Pathway: Thiazole derivatives often exert their anticancer effects by modulating key signaling pathways. A common mechanism is the induction of the intrinsic apoptotic pathway.[19][20]

Caption: Simplified intrinsic apoptosis pathway often modulated by thiazoles.

Conclusion

This guide outlines a systematic, robust, and technically sound strategy for the initial biological screening of novel bromothiazole derivatives. By employing a tiered approach with validated assays and appropriate controls, researchers can efficiently identify compounds with significant anticancer or antimicrobial potential. The subsequent elucidation of the mechanism of action for the most promising hits is a critical step in transforming a novel chemical entity into a viable lead candidate for drug development.

References

- A Review On Chemistry And Antimicrobial Activity Of Thiazole. (URL: )

- Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed. (URL: )

- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Upd

-

An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. National Institutes of Health. (URL: [Link])

- Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity. Letters in Drug Design & Discovery. (URL: )

-

Broth Dilution Method for MIC Determination. Microbe Online. (URL: [Link])

-

Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. MDPI. (URL: [Link])

- MTT Assay Protocol for Cell Viability and Prolifer

-

Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. PubMed. (URL: [Link])

-

The Potential of Thiazole Derivatives as Antimicrobial Agents. MDPI. (URL: [Link])

-

Broth microdilution. Wikipedia. (URL: [Link])

-

Broth Microdilution. MI - Microbiology. (URL: [Link])

-

Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. ACS Publications. (URL: [Link])

-

Synthesis and biological evaluation of thiazole and thiadiazole derivatives as potential anticancer agents. Taylor & Francis Online. (URL: [Link])

-

Synthesis and Anticancer Activities of Some Thiazole Derivatives. Taylor & Francis Online. (URL: [Link])

-

Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. (URL: [Link])

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. (URL: [Link])

-

Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2). PubMed Central. (URL: [Link])

-

MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. (URL: [Link])

-

Synthesis, Anticancer Activity and Mechanism of Action of New Thiazole Derivatives. PubMed. (URL: [Link])

-

Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. PubMed. (URL: [Link])

-

New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. (URL: [Link])

-

Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. ResearchGate. (URL: [Link])

-

Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Lookchem. (URL: [Link])

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. (URL: [Link])

-

A Review on Emerging Benzothiazoles: Biological Aspects. ResearchGate. (URL: [Link])

Sources

- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. mdpi.com [mdpi.com]

- 5. jddtonline.info [jddtonline.info]

- 6. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jchemrev.com [jchemrev.com]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. clyte.tech [clyte.tech]

- 10. tandfonline.com [tandfonline.com]

- 11. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. broadpharm.com [broadpharm.com]

- 14. Broth microdilution - Wikipedia [en.wikipedia.org]

- 15. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Broth Microdilution | MI [microbiology.mlsascp.com]

- 17. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 19. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Investigating the Therapeutic Potential of 2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol

Abstract

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically approved drugs with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The specific compound, 2-(5-bromo-1,3-thiazol-2-yl)propan-2-ol, presents a unique chemical architecture, combining a brominated thiazole ring with a tertiary alcohol. While direct biological data for this compound is scarce, its structural features suggest significant therapeutic potential. This guide provides a comprehensive, hypothesis-driven framework for researchers and drug development professionals to systematically investigate and validate potential therapeutic targets of this promising molecule. We will delve into plausible molecular targets in oncology and inflammation, underpinned by structure-activity relationship (SAR) analyses of analogous compounds, and provide detailed, actionable experimental protocols for target validation.

Introduction to this compound: A Molecule of Interest

The thiazole ring is a privileged heterocyclic motif renowned for its metabolic stability and diverse pharmacological activities.[1] The introduction of a bromine atom at the 5-position of the thiazole ring can significantly modulate the compound's electronic properties and metabolic stability, often enhancing its biological activity. Furthermore, the 2-(propan-2-ol) substituent may influence solubility and introduce specific hydrogen bonding interactions within target proteins. Given the established roles of brominated thiazole derivatives in modulating key signaling pathways, we hypothesize that this compound is a prime candidate for investigation as an inhibitor of protein kinases and inflammatory signaling pathways.

Hypothesized Therapeutic Targets in Oncology

The thiazole nucleus is a common feature in a multitude of anticancer agents.[1][3] Several thiazole-containing compounds have been identified as potent inhibitors of various protein kinases that are critical for cancer cell proliferation, survival, and metastasis.

BRAF Kinase: A Prime Target in Melanoma and Other Cancers

The BRAF protein kinase, particularly the V600E mutant, is a key driver in a significant percentage of melanomas and other cancers. Several approved and investigational BRAF inhibitors feature a thiazole scaffold.[4][5][6] The thiazole ring often participates in crucial hydrogen bonding interactions within the ATP-binding pocket of the kinase.

Hypothesis: this compound acts as an inhibitor of BRAF, particularly the V600E mutant.

Rationale: The core thiazole structure is a known pharmacophore for BRAF inhibition. The bromine atom may enhance binding affinity through halogen bonding or by modifying the electronic landscape of the thiazole ring.

Epidermal Growth Factor Receptor (EGFR): A Target in Lung and Other Epithelial Cancers

EGFR is another well-established target in oncology, and thiazole-containing compounds have been developed as EGFR inhibitors.[5][7] Dual inhibition of EGFR and BRAF is also an emerging therapeutic strategy.[7]

Hypothesis: this compound exhibits inhibitory activity against EGFR.

Rationale: The thiazole moiety can serve as a scaffold to position key functionalities for interaction with the EGFR active site.

Hypothesized Therapeutic Targets in Inflammation

Thiazole derivatives have demonstrated significant anti-inflammatory properties, often through the modulation of key signaling kinases and transcription factors.[8][9]

p38 Mitogen-Activated Protein Kinase (MAPK): A Central Regulator of Inflammation

The p38 MAPK is a critical enzyme in the inflammatory response, regulating the production of pro-inflammatory cytokines such as TNF-α and IL-6. Thiazole-based compounds have been successfully developed as p38 MAPK inhibitors.[10][11][12]

Hypothesis: this compound functions as an inhibitor of p38 MAPK.

Rationale: The structure of the compound aligns with the general pharmacophore model for p38 MAPK inhibitors, where the thiazole ring can occupy the adenine-binding region of the ATP pocket.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB signaling pathway is a master regulator of inflammation and is implicated in numerous inflammatory diseases and cancers.[13][14][15] Inhibition of upstream kinases that activate this pathway is a viable therapeutic strategy.

Hypothesis: this compound inhibits the NF-κB signaling pathway.

Rationale: By targeting upstream kinases like p38 MAPK, the compound could indirectly inhibit the activation of NF-κB.

Experimental Validation of Therapeutic Targets

A systematic and rigorous experimental approach is essential to validate the hypothesized targets of this compound.[16][17][18][19] The following section outlines a comprehensive workflow for target validation.

Initial Cellular Screening: Assessing Antiproliferative and Anti-inflammatory Activity

The first step is to evaluate the compound's general cytotoxic and anti-inflammatory effects in relevant cell lines.

Experimental Workflow for Initial Cellular Screening

Caption: Initial screening workflow for oncology and inflammation.

Protocol 1: Cell Viability (MTT/MTS) Assay [20][21]

-

Cell Seeding: Plate cancer cells (e.g., A375 for BRAF V600E mutant melanoma) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

-

MTT/MTS Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for 1-4 hours at 37°C.[20][21]

-

Solubilization and Absorbance Reading: If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength (typically 490-570 nm) using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the compound concentration.

Target-Specific Validation: Biochemical and Cellular Assays

Following the initial screening, the next step is to investigate the direct interaction of the compound with its hypothesized molecular targets.

Signaling Pathway for Target Validation

Caption: Workflow for kinase inhibition and western blot analysis.

Protocol 2: In Vitro Kinase Inhibition Assay [22][23][24]

-

Reaction Setup: In a microplate, combine the purified recombinant kinase (e.g., BRAF V600E, EGFR, or p38α), a suitable substrate (e.g., a specific peptide), and ATP in a kinase assay buffer.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction wells. Include a positive control (a known inhibitor of the kinase) and a negative control (DMSO).

-

Kinase Reaction: Initiate the reaction by adding ATP and incubate at 30°C for a specified time (e.g., 30-60 minutes).

-

Detection: Measure kinase activity by quantifying the amount of ADP produced or the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays (e.g., ADP-Glo™) or fluorescence-based assays.[22][25]

-

IC50 Determination: Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Protocol 3: Western Blotting for Phosphorylated Protein Levels [26][27][28][29]

-

Cell Treatment and Lysis: Treat the appropriate cell lines with this compound at various concentrations for a specific duration. Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).[28]

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-ERK for the BRAF pathway, phospho-p38, or phospho-IκBα for the NF-κB pathway). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the effect of the compound on protein phosphorylation.

In Vivo Validation: Efficacy in Animal Models

If the in vitro data is promising, the final step in preclinical validation is to assess the compound's efficacy in a living organism.[30][31]

Experimental Workflow for In Vivo Xenograft Model

Caption: Workflow for in vivo efficacy testing in a xenograft model.

Protocol 4: Human Tumor Xenograft Model for Anticancer Efficacy [30][32][33][34]

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., A375) into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomly assign the mice to treatment and control groups.

-

Compound Administration: Administer this compound to the treatment group via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

-

Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight and perform histological and immunohistochemical analyses to assess cell proliferation, apoptosis, and target modulation within the tumor tissue.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Summary of In Vitro Activity of this compound

| Assay | Cell Line / Target | IC50 (µM) |

| Cell Viability | A375 (BRAF V600E) | |

| Cell Viability | EGFR-dependent cell line | |

| Cytokine Release (TNF-α) | THP-1 | |

| Kinase Inhibition | BRAF V600E | |

| Kinase Inhibition | EGFR | |

| Kinase Inhibition | p38 MAPK |

Table 2: Summary of In Vivo Efficacy in Xenograft Model

| Treatment Group | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |

| Vehicle Control | N/A | |

| Compound (Dose 1) | ||

| Compound (Dose 2) |

Conclusion

This technical guide provides a robust, hypothesis-driven framework for the systematic evaluation of the therapeutic potential of this compound. By leveraging the extensive knowledge of the thiazole scaffold in medicinal chemistry, we have proposed plausible molecular targets in oncology and inflammation. The detailed experimental protocols provided herein will enable researchers to rigorously test these hypotheses and elucidate the mechanism of action of this promising compound. The successful validation of these targets will pave the way for further preclinical and clinical development of this compound as a novel therapeutic agent.

References

-

AlgentBio. WB Protocol. [Link]

-

National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. [Link]

-

Cho, S. Y., et al. (2016). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Toxicological Research, 32(3), 185–191. [Link]

-

Tomi, I., et al. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Comptes Rendus Chimie, 25(S2), 1-13. [Link]

-

Lee, M. R., et al. (2007). Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(1), 113-117. [Link]

-

Sharma, A., et al. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

-

Boster Biological Technology. Western Blot Protocol: Step-by-Step Guide. [Link]

-

University College London. Target Identification and Validation (Small Molecules). [Link]

-

Wang, Y., et al. (2017). Design, Synthesis, and Structure-Activity Relationship Analysis of Thiazolo[3,2-a]pyrimidine Derivatives with Anti-inflammatory Activity in Acute Lung Injury. Journal of Medicinal Chemistry, 60(14), 6246–6261. [Link]

-

Appell, A. M., et al. (2012). A structure-activity relationship study on multi-heterocyclic molecules: two linked thiazoles are required for cytotoxic activity. MedChemComm, 3(11), 1391-1395. [Link]

-

Hather, G., et al. (2025). Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. PLOS ONE. [Link]

-

Park, H., Lee, S., & Hong, S. (2015). Structure-based de novo design and synthesis of aminothiazole-based p38 MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(18), 3784-3787. [Link]

-

El-Sayed, N. N. E., et al. (2022). Novel thiazole derivatives incorporating phenyl sulphonyl moiety as potent BRAFV600E kinase inhibitors targeting melanoma. RSC Medicinal Chemistry, 13(10), 1253-1269. [Link]

-

Jeon, M., et al. (2024). Validation guidelines for drug-target prediction methods. Briefings in Bioinformatics, 25(6). [Link]

-

MtoZ Biolabs. Drug Target Identification and Validation. [Link]

-

CUSABIO. Western Blotting(WB) Protocol. [Link]

-

ResearchGate. (2012, December 17). How to experimentally validate drug-target interactions?. [Link]

-

Abdel-Maksoud, M. S., et al. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. Molecules, 28(14), 5488. [Link]

-

Crown Bioscience. (2025, July 21). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. [Link]

-

Al-Warhi, T., et al. (2022). Identification of Benzothiazoles Bearing 1,3,4-Thiadiazole as Antiproliferative Hybrids Targeting VEGFR-2 and BRAF Kinase: Design, Synthesis, BIO Evaluation and In Silico Study. Molecules, 27(21), 7206. [Link]

-

Sharma, R., & Kumar, V. (2014). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences, 4(4), 523-529. [Link]

-

Li, Y., et al. (2019). Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1163–1173. [Link]

-

Al-Warhi, T., et al. (2023). Synthesis and Antiproliferative Potential of Thiazole and 4-Thiazolidinone Containing Motifs as Dual Inhibitors of EGFR and BRAFV600E. Pharmaceuticals, 16(12), 1709. [Link]

-

Park, H., Lee, S., & Hong, S. (2015). Structure-based de novo design and synthesis of aminothiazole-based p38 MAP kinase inhibitors. KAIST Research Portal. [Link]

-

ResearchGate. Structures of some thiazole derivatives with antitumor activity. [Link]

-

Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

-

Al-Ghorbani, M., et al. (2025). Structural optimization of imidazothiazole derivatives affords a new promising series as B-Raf V600E inhibitors; synthesis, in vitro assay and in silico screening. ResearchGate. [Link]

-

Abu-El-Sooud, A. M., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7304. [Link]

-

Devgun, M., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research, 56(3), 634-651. [Link]

-

ResearchGate. (2025, November 30). Thiazolotriazoles: Their Biological Activity and Structure–Activity Relationships. [Link]

-

Al-Omaim, W. S., et al. (2025). Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. Chemistry & Biodiversity. [Link]

-

Sharma, S., et al. (2021). An overview on synthetic routes of anti-inflammatory active scaffolds including thiazole and thiazolidine cores. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(12), 1149-1166. [Link]

-

Sivandzade, F., et al. (2019). Targeting NF-κB mediated cell signaling pathway and inflammatory mediators by 1,2-diazole in A549 cells in vitro. Research in Pharmaceutical Sciences, 14(3), 256–264. [Link]

-

ResearchGate. (2015, March 25). Can anyone suggest a protocol for a kinase assay?. [Link]

-

Gupta, S. C., et al. (2011). Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. Biochimica et Biophysica Acta, 1799(10-12), 775–787. [Link]

-

Lee, J. I., & Burckart, G. J. (2013). Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. Journal of Neuroimmune Pharmacology, 8(3), 547–556. [Link]

Sources

- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. archives.ijper.org [archives.ijper.org]

- 3. researchgate.net [researchgate.net]

- 4. Novel thiazole derivatives incorporating phenyl sulphonyl moiety as potent BRAFV600E kinase inhibitors targeting melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity [comptes-rendus.academie-sciences.fr]

- 9. Design, Synthesis, and Structure-Activity Relationship Analysis of Thiazolo[3,2-a]pyrimidine Derivatives with Anti-inflammatory Activity in Acute Lung Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure-based de novo design and synthesis of aminothiazole-based p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pure.kaist.ac.kr [pure.kaist.ac.kr]

- 13. Targeting NF-κB mediated cell signaling pathway and inflammatory mediators by 1,2-diazole in A549 cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ucl.ac.uk [ucl.ac.uk]

- 17. lifesciences.danaher.com [lifesciences.danaher.com]

- 18. tandfonline.com [tandfonline.com]

- 19. Drug Target Identification and Validation | MtoZ Biolabs [mtoz-biolabs.com]

- 20. broadpharm.com [broadpharm.com]

- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. sigmaaldrich.com [sigmaaldrich.com]

- 24. researchgate.net [researchgate.net]

- 25. promega.com [promega.com]

- 26. algentbio.com [algentbio.com]

- 27. bosterbio.com [bosterbio.com]

- 28. Western Blot Protocol | Proteintech Group [ptglab.com]

- 29. cusabio.com [cusabio.com]

- 30. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories - PMC [pmc.ncbi.nlm.nih.gov]

- 32. blog.crownbio.com [blog.crownbio.com]

- 33. benchchem.com [benchchem.com]

- 34. ijpbs.com [ijpbs.com]

An In-Depth Technical Guide to the In Silico Modeling of 2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol Interactions

Preamble: From a Novel Molecule to Mechanistic Insight

In modern drug discovery, the journey from identifying a novel chemical entity to understanding its therapeutic potential is both time-consuming and resource-intensive.[1][2][3] The compound 2-(5-bromo-1,3-thiazol-2-yl)propan-2-ol, characterized by its brominated thiazole core, represents such a starting point. The thiazole ring is a well-established pharmacophore present in numerous approved drugs, known to impart a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[4][5][6] However, for this specific molecule, the biological target and mechanism of action remain undefined.

This guide provides a comprehensive, technically-grounded workflow for the in silico characterization of this compound. We will move beyond a simple recitation of steps to explain the critical reasoning behind each methodological choice. Our approach is designed to be a self-validating system, generating not just data, but robust, testable hypotheses that can accelerate and guide subsequent experimental validation. We will navigate the logical progression from identifying potential protein targets to meticulously modeling the molecular interactions, assessing their stability, and predicting the compound's drug-likeness.

Part 1: Target Identification via Reverse Docking: Casting a Wide Net

Expertise & Experience: When the target of a bioactive compound is unknown, our first objective is not to guess, but to systematically survey the landscape of possibilities. The most powerful in silico technique for this purpose is reverse docking . This computational strategy inverts the typical docking paradigm: instead of screening a library of ligands against a single target, we screen our single ligand—this compound—against a vast library of protein structures. This allows us to generate a ranked list of potential binding partners, forming the basis of our investigation.

Experimental Protocol: Reverse Docking Workflow

-

Ligand Preparation (The "Bait"):

-

Action: Obtain the 2D structure of this compound (e.g., from its SMILES string) and convert it into a 3D conformation using a tool like Open Babel.

-

Causality: A realistic 3D structure is essential for accurate docking. The subsequent step, energy minimization (using a force field like MMFF94), is critical to relieve any steric strain and arrive at a low-energy, stable conformation that is more representative of its state in a biological system.

-

-

Target Library Curation (The "Fish"):

-

Action: Select a comprehensive and relevant library of protein structures. A common choice is a filtered subset of the Protein Data Bank (PDB), particularly structures with known binding sites (e.g., the sc-PDB database).

-

Causality: The quality of the target library directly dictates the quality of the output. A well-curated library focusing on the human proteome, and perhaps enriched with targets known to be modulated by other thiazole derivatives, increases the probability of identifying a biologically relevant interaction.

-

-

High-Throughput Docking Execution:

-

Action: Employ a validated docking program, such as AutoDock Vina, to systematically dock the prepared ligand into the binding site of every protein in the curated library.[7]

-

Causality: AutoDock Vina is chosen for its balance of speed and accuracy, which is crucial for screening thousands of targets. The scoring function provides a rapid estimation of binding affinity, allowing us to rank all potential interactions.[8]

-

-

Hit-List Generation and Analysis:

-

Action: Rank all protein targets based on their predicted binding affinity (e.g., kcal/mol) for the ligand.

-

Causality: The raw score is our primary filter. A lower binding energy suggests a more favorable interaction. However, this is only a preliminary filter. True scientific insight comes from the contextual analysis: Are the top-ranked targets functionally related? For instance, do we see an enrichment of kinases, proteases, or nuclear receptors? This functional clustering provides stronger evidence than a single high-ranking, but isolated, target.

-

Caption: High-level workflow for in silico characterization.

Part 2: Deep Dive into Binding - Detailed Molecular Docking

Expertise & Experience: Having prioritized a putative target from our reverse docking screen (for this guide, we will proceed with a hypothetical enzyme target, "Enzyme-X," a kinase implicated in inflammatory pathways), we now shift our focus from breadth to depth. The objective is to elucidate the precise binding mode of our compound. This involves predicting its orientation, conformation, and the specific molecular interactions—such as hydrogen bonds and hydrophobic contacts—that anchor it within the enzyme's active site.

Experimental Protocol: Focused Molecular Docking

-

Receptor Preparation:

-